molecular formula C24H24N4O2S B11363679 N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11363679
M. Wt: 432.5 g/mol
InChI Key: YLIHCFMRXXYYCC-UHFFFAOYSA-N
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Description

N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a tert-butylphenyl group, a cyano group, and a dihydropyrimidinyl sulfanyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the dihydropyrimidinone core.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the sulfanyl group.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to ensure the formation of the desired acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Various substituted benzyl and tert-butylphenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biological pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its structural features allow for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyano group, for example, can participate in hydrogen bonding or electrostatic interactions, while the benzyl and tert-butylphenyl groups can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide stands out due to its combination of a dihydropyrimidinone core with a sulfanyl acetamide moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its similar counterparts.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H24N4O2S/c1-24(2,3)18-11-9-17(10-12-18)21-19(13-25)22(30)28-23(27-21)31-15-20(29)26-14-16-7-5-4-6-8-16/h4-12H,14-15H2,1-3H3,(H,26,29)(H,27,28,30)

InChI Key

YLIHCFMRXXYYCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3)C#N

Origin of Product

United States

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